An In-depth Technical Guide to 4-(5-Bromo-1,3-thiazol-2-YL)piperidine: Properties, Synthesis, and Research Perspectives
An In-depth Technical Guide to 4-(5-Bromo-1,3-thiazol-2-YL)piperidine: Properties, Synthesis, and Research Perspectives
Authored by: A Senior Application Scientist
Introduction: The synthesis and exploration of novel heterocyclic compounds remain a cornerstone of modern medicinal chemistry. The thiazole and piperidine moieties, in particular, are privileged structures found in a multitude of pharmacologically active agents.[1] This guide provides a comprehensive technical overview of 4-(5-Bromo-1,3-thiazol-2-YL)piperidine, a molecule of significant interest for drug discovery and development. We will delve into its chemical properties, propose a detailed synthetic pathway, and discuss its potential reactivity and applications, offering a roadmap for researchers and scientists in the field.
Part 1: Core Chemical and Physical Properties
4-(5-Bromo-1,3-thiazol-2-YL)piperidine is a halogenated heterocyclic compound featuring a piperidine ring linked to a 5-bromothiazole core. The presence of the bromine atom offers a versatile handle for further chemical modifications, making it a valuable building block in synthetic chemistry.[2]
Structural and Physicochemical Data
A summary of the key chemical properties for 4-(5-Bromo-1,3-thiazol-2-YL)piperidine is presented in the table below. It is important to note that while some properties are reported, others are predicted based on computational models due to the limited availability of experimental data for this specific molecule.
| Property | Value | Source |
| Molecular Formula | C8H11BrN2S | [3][4] |
| Molecular Weight | 247.16 g/mol | [4] |
| CAS Number | 1159815-54-9 | [4] |
| Canonical SMILES | C1CNCCC1C2=NC=C(S2)Br | [3] |
| InChI | InChI=1S/C8H11BrN2S/c9-7-5-11-8(12-7)6-1-3-10-4-2-6/h5-6,10H,1-4H2 | [3] |
| Predicted XlogP | 2.1 | [3] |
| Monoisotopic Mass | 245.98264 Da | [3] |
| Appearance | (Predicted) White to off-white solid | N/A |
| Solubility | (Predicted) Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | N/A |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
Spectroscopic Data (Predicted)
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[M+H]+: 246.98992 m/z
-
[M+Na]+: 268.97186 m/z
Part 2: Synthesis and Reactivity
The synthesis of 4-(5-Bromo-1,3-thiazol-2-YL)piperidine can be approached through established methods for thiazole ring formation. A plausible and efficient synthetic route is outlined below, drawing from methodologies reported for analogous structures.[5]
Proposed Synthetic Workflow
The following diagram illustrates a potential two-step synthesis starting from commercially available piperidine-4-carboxamide.
Caption: Proposed two-step synthesis of 4-(5-Bromo-1,3-thiazol-2-YL)piperidine.
Detailed Experimental Protocol
Step 1: Synthesis of Piperidine-4-carbothioamide
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Reaction Setup: To a solution of piperidine-4-carboxamide (1 equivalent) in anhydrous toluene, add Lawesson's reagent (0.5 equivalents).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired piperidine-4-carbothioamide.
Causality behind Experimental Choices: Lawesson's reagent is a widely used and efficient thionating agent for converting amides and ketones to their corresponding thio-analogs. Toluene is chosen as the solvent due to its high boiling point, which is suitable for this reaction, and its ability to dissolve both the starting material and the reagent.
Step 2: Synthesis of 4-(5-Bromo-1,3-thiazol-2-YL)piperidine
-
Reaction Setup: Dissolve piperidine-4-carbothioamide (1 equivalent) in ethanol. To this solution, add 1,2-dibromo-1,1-diethoxyethane (1.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours. Monitor the formation of the product by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue can be neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated. The final product can be purified by flash chromatography.
Causality behind Experimental Choices: This step is a variation of the Hantzsch thiazole synthesis, a classic method for forming the thiazole ring. 1,2-dibromo-1,1-diethoxyethane serves as a synthetic equivalent of bromoacetaldehyde, which is unstable. The ethoxy groups hydrolyze in situ to provide the necessary aldehyde functionality for the cyclization reaction. Ethanol is a suitable polar protic solvent for this type of condensation reaction.
Reactivity and Further Functionalization
The chemical reactivity of 4-(5-Bromo-1,3-thiazol-2-YL)piperidine is primarily dictated by the bromo-substituted thiazole ring and the secondary amine of the piperidine ring.
-
Cross-Coupling Reactions: The bromine atom at the 5-position of the thiazole ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkynyl groups, enabling the synthesis of diverse compound libraries.[2]
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the thiazole ring can activate the bromine atom towards nucleophilic aromatic substitution (SNAr) reactions, particularly with strong nucleophiles.
-
N-Functionalization of the Piperidine Ring: The secondary amine of the piperidine moiety can be readily functionalized through reactions such as acylation, alkylation, and reductive amination. This provides another avenue for modifying the molecule's properties and exploring structure-activity relationships.
Part 3: Potential Applications and Research Directions
While specific biological data for 4-(5-Bromo-1,3-thiazol-2-YL)piperidine is not yet published, the constituent thiazole and piperidine scaffolds are present in numerous bioactive compounds. This suggests several promising avenues for future research.
Hypothetical Signaling Pathway Involvement
Given that piperidine derivatives have shown activity as cholinesterase inhibitors, a potential mechanism of action for derivatives of this compound could involve the inhibition of acetylcholinesterase (AChE) in the cholinergic signaling pathway.[5][6]
Caption: Hypothetical inhibition of acetylcholinesterase by a derivative.
Potential Therapeutic Areas
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Neurodegenerative Diseases: Due to the prevalence of the piperidine moiety in cholinesterase inhibitors, derivatives of this compound could be investigated for the treatment of Alzheimer's disease and other dementias.[6]
-
Infectious Diseases: Thiazole-containing compounds have demonstrated a broad spectrum of antimicrobial and antiplasmodial activities.[1][7] Therefore, this scaffold could be a starting point for developing new agents against bacterial, fungal, or parasitic infections.
-
Oncology: The 1,3,4-thiadiazole core, a related heterocycle, is found in compounds with anticancer properties.[8][9] Exploring the cytotoxicity of 4-(5-Bromo-1,3-thiazol-2-YL)piperidine derivatives against various cancer cell lines could be a fruitful area of research.
Conclusion
4-(5-Bromo-1,3-thiazol-2-YL)piperidine represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through established synthetic methodologies, and its structure offers multiple points for chemical diversification. The known pharmacological activities of its constituent heterocycles provide a strong rationale for its investigation in various therapeutic areas. This guide serves as a foundational resource to stimulate and support further research into this and related compounds, with the ultimate goal of advancing the development of novel therapeutics.
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